molecular formula C10H13F2N B2727366 (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine CAS No. 2247088-08-8

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine

Cat. No.: B2727366
CAS No.: 2247088-08-8
M. Wt: 185.218
InChI Key: XQLOLPXIZDXGPP-ZETCQYMHSA-N
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Description

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorophenylacetic acid with appropriate amine precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a range of difluorophenyl derivatives.

Scientific Research Applications

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine involves its interaction with molecular targets and pathways within biological systems. The difluorophenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in its overall structure and applications.

    (2S)-2-Amino-2-(2,6-difluorophenyl)pentanoic acid: Another compound with a difluorophenyl group, used in different chemical and biological contexts.

Uniqueness

(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is unique due to its specific structural configuration and the presence of the difluorophenyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields highlight its significance.

Properties

IUPAC Name

(2S)-1-(2,6-difluorophenyl)-N-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13-2)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLOLPXIZDXGPP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1F)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC=C1F)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247088-08-8
Record name [(2S)-1-(2,6-difluorophenyl)propan-2-yl](methyl)amine
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